sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is a derivative of mevalonic acid, which is a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, dolichol, heme, and ubiquinone. The compound is of significant interest in various fields of research, including oncology, autoimmune diseases, atherosclerosis, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate typically involves the deuteration of mevalonic acidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the deuterated product, and the final compound is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate has several scientific research applications:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways.
Biology: Helps in studying the mevalonate pathway and its role in cell growth and proliferation.
Medicine: Potential therapeutic applications in treating diseases related to the mevalonate pathway, such as certain cancers and metabolic disorders.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The compound exerts its effects by participating in the mevalonate pathway, which is essential for the biosynthesis of several important biomolecules. It acts as a precursor for the synthesis of sterols, dolichol, heme, and ubiquinone. The molecular targets include enzymes involved in the mevalonate pathway, such as HMG-CoA reductase .
Comparison with Similar Compounds
Similar Compounds
Mevalonic acid: The non-deuterated form of the compound.
Lithium (S)-3,5-dihydroxy-3-methyl-pentanoate: Another salt form of mevalonic acid.
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate: A related compound involved in the mevalonate pathway.
Uniqueness
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is unique due to its deuterium labeling, which makes it valuable for tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into metabolic processes and pathways .
Properties
Molecular Formula |
C6H11NaO4 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/i1+1D3; |
InChI Key |
RIYNLCMADQUBEM-SPZGMPHYSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(CCO)(CC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CCO)(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.